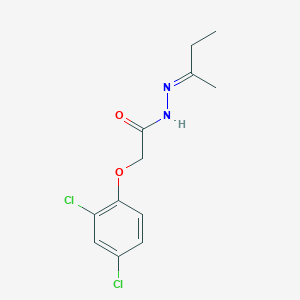
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide, also known as Propanil, is a widely used herbicide in agriculture. It was first introduced in the 1960s and has since become a popular choice for controlling weeds in rice fields. Propanil is known for its effectiveness in controlling grassy weeds and broadleaf weeds, making it an essential tool for farmers.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This ultimately leads to the death of the plant. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide is absorbed by the roots and leaves of plants and is translocated throughout the plant, making it an effective herbicide.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been shown to have toxic effects on non-target organisms, such as fish and aquatic plants. It can also have harmful effects on human health if not properly handled. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can cause skin irritation and respiratory problems if inhaled. Long-term exposure to 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been linked to an increased risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can have toxic effects on non-target organisms, which can limit its use in certain experiments. Proper safety precautions should be taken when handling 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide. One area of interest is the development of new herbicides that are less toxic to non-target organisms. Another area of research is the study of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide resistance in weeds and the development of strategies to overcome this resistance. Additionally, there is a need for further studies on the long-term effects of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide on human health and the environment.
Méthodes De Synthèse
The synthesis method of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide involves the reaction of 2,4-dichlorophenol with isobutyraldehyde to form 2-(2,4-dichlorophenoxy)propanal. This intermediate is then reacted with acetohydrazide to form 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide. The reaction scheme is shown below:
2,4-dichlorophenol + isobutyraldehyde → 2-(2,4-dichlorophenoxy)propanal
2-(2,4-dichlorophenoxy)propanal + acetohydrazide → 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been extensively studied for its herbicidal properties. It is commonly used in rice fields to control weeds, which can significantly improve crop yield. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has also been studied for its effects on non-target organisms, such as fish and aquatic plants. Studies have shown that 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can have toxic effects on these organisms, highlighting the need for proper application and management practices.
Propriétés
Formule moléculaire |
C12H14Cl2N2O2 |
|---|---|
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
N-[(E)-butan-2-ylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-8(2)15-16-12(17)7-18-11-5-4-9(13)6-10(11)14/h4-6H,3,7H2,1-2H3,(H,16,17)/b15-8+ |
Clé InChI |
MTHASZXDDQMTER-OVCLIPMQSA-N |
SMILES isomérique |
CC/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C |
SMILES |
CCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
SMILES canonique |
CCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)
![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)
